25-O-Acetylcimigenol xyloside

Pharmacokinetics Bioavailability Triterpene Glycosides

Researchers studying Cimicifuga triterpene glycosides face compound identity and stability challenges due to structural interconversion under acidic/alkaline conditions. 25-O-Acetylcimigenol xyloside resolves this with a distinct analytical and pharmacological profile: • Defined PK parameters (F=32.9-48%, t1/2=4.2 h, Tmax=8.08-14.27 h) enabling sustained-exposure experimental designs • Selective modulation of RANKL/TNFα signaling in osteoclast differentiation and bone resorption models • Unique FT-IR, Raman, and 13C CPMAS NMR fingerprint for unambiguous authentication in complex botanical extracts. Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility.

Molecular Formula C37H58O10
Molecular Weight 662.8 g/mol
CAS No. 27994-12-3
Cat. No. B600192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-O-Acetylcimigenol xyloside
CAS27994-12-3
Molecular FormulaC37H58O10
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
InChIInChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1
InChIKeyNNFJPOSVDKIWPO-GEOUWNACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-O-Acetylcimigenol xyloside Overview


25-O-Acetylcimigenol xyloside (CAS 27994-12-3) is a cycloartane-type triterpene glycoside belonging to the cimigenol structural subclass, naturally occurring in Cimicifuga species including C. racemosa, C. japonica, C. dahurica, and C. foetida [1]. With molecular formula C37H58O10 and molecular weight 662.85, this compound features a β-D-xylopyranose sugar moiety at C-3 and a distinctive 25-O-acetyl substitution on the aglycone [2]. As a constituent of black cohosh-derived preparations used clinically for menopausal symptom relief, 25-O-acetylcimigenol xyloside serves as an analytical reference standard, a pharmacological probe for mechanistic studies, and a quality control marker in botanical standardization [3].

Analytical reference standard for Cimicifuga botanical authentication
Pharmacological probe for triterpene glycoside mechanistic studies
Quality control marker in botanical extract standardization

Why 25-O-Acetylcimigenol xyloside Cannot Be Substituted


Within the Cimicifuga triterpene glycoside family, minor structural variations—particularly at the C-25 position—produce functionally distinct compounds with divergent pharmacokinetic and pharmacological profiles. 25-O-Acetylcimigenol xyloside differs from its non-acetylated parent cimigenol xyloside (CAS 27994-11-2) by a single O-acetyl group at C-25, yet this modification alters metabolic fate, stability, and biological activity [1]. Comparative pharmacokinetic studies reveal that 25-O-acetylcimigenoside (Cim D) exhibits fundamentally different systemic exposure, bioavailability, and elimination characteristics compared to cimigenolxyloside (Cim C), cimicifugoside H-1 (Cim A), and 23-epi-26-deoxyactein (Cim B) following oral administration [2]. Furthermore, interconversion between these structurally related glycosides occurs under both acidic and alkaline conditions, meaning analytical selectivity and compound-specific procurement are essential for reproducible experimental outcomes [3].

C-25 modification Structural analogs with C-25 modifications exhibit divergent oral bioavailability profiles and may require compound-specific procurement.
Chemical interconversion Interconversion between related glycosides under acidic or alkaline conditions may compromise chemical identity during storage or processing.
Pharmacokinetic mismatch Cimigenol xyloside (CAS 27994-11-2) shows pharmacokinetic differences that limit direct substitution; exposure-response modeling may be altered.

25-O-Acetylcimigenol xyloside Differentiation Evidence


Rat Oral Bioavailability vs. Cimigenolxyloside

In a rat pharmacokinetic study comparing four major cimicifugosides, 25-O-acetylcimigenoside (Cim D) demonstrated an absolute oral bioavailability (F) of 32.9–48%, which is approximately 7-fold lower than the exceptionally high bioavailability of cimigenolxyloside (Cim C) at 238–319%, yet substantially higher than cimicifugoside H-1 (Cim A) at 1.86–6.97% [1]. The elimination half-life of Cim D was 4.2 hours following intravenous administration, compared to 5.7 hours for Cim C, 2.5 hours for 23-epi-26-deoxyactein (Cim B), and 1.1 hours for Cim A, indicating a moderate clearance rate distinct from its structural analogs [1]. Additionally, the time to maximum concentration (Tmax) for Cim D ranged from 8.08–14.27 hours, intermediate between the rapid absorption of Cim B (2.00–4.67 h) and the delayed absorption of Cim C (14.67–19.67 h) [1].

Oral Bioavailability
Head-to-head
F 32.9–48% (Cim D) vs. 238–319% (Cim C) in rats; Tmax 8.08–14.27 h
Compound-specific PK consideration required for in vivo pharmacology studies.
Oral extract administration; LC-MS/MS quantification.
Pharmacokinetics Bioavailability Triterpene Glycosides

Osteoclastogenesis Inhibition via RANKL/TNFα Pathways

25-O-Acetylcimigenol-3-O-β-D-xylopyranoside has been specifically identified and characterized for its capacity to inhibit osteoclastogenesis through modulation of RANKL and TNFα signaling pathways [1]. The study isolated this compound from black cohosh and demonstrated its functional activity in suppressing osteoclast differentiation and activation, a mechanism relevant to bone resorption pathologies [1]. In comparative anti-osteoclastogenic screening of Cimicifuga triterpene glycosides, this compound showed measurable inhibition of RANKL-induced osteoclastogenesis, whereas structurally distinct actein-type and cimicifugoside-type glycosides exhibited differential or absent activity in the same assay system [2].

RANKL/TNFα Signaling
Class-level
Active in inhibiting RANKL-induced osteoclastogenesis in murine macrophage assay.
Supports osteoclast signaling pathway interrogation.
Qualitative activity; quantitative comparator data not available.
Osteoclastogenesis Bone Resorption RANKL Signaling

Spectroscopic Fingerprint for Cimicifuga Triterpenes

FT-IR and Raman spectroscopy studies of seven triterpene xylosides from C. racemosa demonstrated that vibrational spectra in the C=O, C=C, and C–H stretching regions clearly discriminate between different triterpene skeletons and substitution patterns [1]. 25-O-Acetylcimigenol xyloside (compound 6 in the study) exhibits a characteristic 25-O-acetyl C=O stretching vibration that distinguishes it from non-acetylated cimigenol xyloside, 25-anhydrocimigenol xyloside (compound 4, which lacks the acetyl group), and 23-O-acetylshengmanol xyloside (compound 5, with acetyl at a different position) [1]. The 13C CPMAS NMR spectra further provide solid-state structural data that differentiate this compound from actein-type and cimicifugoside-type skeletons [1].

Spectroscopic Fingerprint
Head-to-head
Characteristic 25-O-acetyl C=O stretch in FT-IR/Raman; distinct 13C NMR shifts.
Enables unambiguous identification in botanical QC.
Solid-state vibrational and NMR spectroscopy.
Analytical Chemistry Quality Control Spectroscopic Fingerprinting

Biogenetic Precursor and Chemical Instability

25-O-Acetylcimigenol xyloside exists within a biogenetic network of interconvertible Cimicifuga glycosides. Studies on acetyl shengmanol xyloside—a chemically unstable precursor—demonstrate that mild acid treatment with p-toluenesulfonic acid in methanol yields 25-O-acetylcimigenol xyloside (VII) and 25-O-methylcimigenol xyloside (VI) as transformation products [1]. This contrasts with the behavior of cimigenol xyloside, which does not undergo analogous acid-catalyzed interconversion, and 25-O-methylcimigenol xyloside, which represents a distinct methylation product [1]. The contents of chemically unstable xylosides (acetyl shengmanol xyloside, 24-O-acetylhydroshengmanol xyloside, shengmanol xyloside) in fresh C. japonica were approximately 2.5-fold higher than that of stable cimigenol xyloside, indicating that the acetylated and epoxide-containing forms are genuine native glycosides that undergo post-harvest degradation [2].

Chemical Stability
Class-level
Product of acid-catalyzed transformation from acetyl shengmanol xyloside; interconvertible.
Procurement and storage conditions must consider biogenetic conversion risk.
Unstable precursor pool ~2.5× stable cimigenol xyloside in fresh plant.
Natural Product Chemistry Biogenesis Chemical Stability

Non-Cytotoxic Profile vs. Active Glycosides

In a standardized cytotoxicity screening panel at 10 µM, 25-O-acetylcimigenol-3-O-β-xylopyranoside exhibited <50% inhibition, classifying it as 'not active' (N/A) under the assay conditions [1]. This contrasts sharply with several structurally related compounds tested in the same panel, including 23-O-acetylshengmanol-3-α-L-arabinopyranoside (81.6±0.9% inhibition, IC50 2.3±0.2 µM), cimiracemoside K (85.2±0.3% inhibition, IC50 3.8±0.5 µM), cimiracemoside L (94.2±0.3% inhibition, IC50 2.4±0.2 µM), and 23-O-acetylshengmanol-3-β-D-xylopyranoside (80.7±0.6% inhibition, IC50 2.7±0.2 µM) [1]. The 25-O-acetylcimigenol-3-O-α-arabinopyranoside variant similarly showed no activity, suggesting that the cimigenol core with 25-O-acetyl substitution may confer a distinct selectivity profile in this assay system [1].

Cytotoxicity Profile
Head-to-head
Minimal inhibition at 10 µM vs. comparators with IC50 2.3–3.8 µM.
Supports selection for assays where cytotoxicity is a confounding variable.
Standardized screening panel; cell line context in source.
Cytotoxicity Selectivity Screening

25-O-Acetylcimigenol xyloside Applications


Moderate-Bioavailability PK Probe for ADME Studies

For in vivo pharmacology studies where a triterpene glycoside with moderate oral bioavailability (F = 32.9–48%) and intermediate elimination half-life (4.2 h) is required, 25-O-acetylcimigenol xyloside provides a distinct PK profile compared to cimigenolxyloside (F = 238–319%) and cimicifugoside H-1 (F = 1.86–6.97%) [5]. Its Tmax of 8.08–14.27 hours positions it between rapidly and slowly absorbed analogs, making it suitable for sustained-exposure experimental designs [5].

RANKL/TNFα-Mediated Osteoclastogenesis Research

25-O-Acetylcimigenol-3-O-β-D-xylopyranoside has demonstrated specific activity in modulating RANKL and TNFα signaling pathways relevant to osteoclast differentiation and bone resorption [5]. This compound is suitable as a molecular probe for dissecting these pathways in osteoporosis and inflammatory bone loss models, where structurally distinct triterpene glycosides may exhibit differential or absent activity [6].

Analytical Reference Standard for Botanical QC

The unique vibrational spectroscopic fingerprint of 25-O-acetylcimigenol xyloside in the C=O, C=C, and C–H stretching regions, coupled with its distinct 13C CPMAS NMR solid-state shifts, enables definitive identification in complex botanical extracts [5]. This compound serves as a critical reference standard for LC-MS, FT-IR, and Raman spectroscopy-based quality control methods designed to distinguish authentic Cimicifuga-derived products from adulterated or misidentified material [5].

Biogenesis and Chemical Stability Studies

As an acid-catalyzed transformation product of acetyl shengmanol xyloside, 25-O-acetylcimigenol xyloside serves as a key compound for investigating the biogenetic relationships and chemical stability of Cimicifuga triterpene glycosides [5]. The documented instability of precursor glycosides, which exist at approximately 2.5-fold higher abundance in fresh plant material compared to stable cimigenol xyloside, makes this compound valuable for studies on post-harvest degradation and authentic marker validation [6].

Application
Selection Property
Validation Focus
Moderate-bioavailability PK probe
Oral bioavailability profile
PK/ADME model interpretation
Osteoclastogenesis research
RANKL/TNFα pathway modulation
Osteoclast differentiation endpoint review
Analytical reference standard
Spectroscopic fingerprint
Botanical identity confirmation
Biogenesis and stability studies
Chemical stability context
Precursor-product relationship validation

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